molecular formula C18H16O5 B1251620 Pancixanthone B

Pancixanthone B

Cat. No.: B1251620
M. Wt: 312.3 g/mol
InChI Key: SPSZQWKBQUMDPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pancixanthone B is a xanthone derivative, a class of polyphenolic compounds known for their diverse biological activities, including cytotoxic, antimicrobial, and antiparasitic properties. It has been isolated from several plant species, notably Garcinia vieillardii and Calophyllum tacamahaca . While its exact molecular structure remains partially undefined in the provided literature, this compound is structurally related to other xanthones such as Pancixanthone A, sharing a common xanthone core (a tricyclic aromatic system) with variations in hydroxyl, methoxy, or prenyl substituents. Its isolation often involves chromatographic techniques, such as preparative HPLC, from chloroform or ethanol extracts of plant materials .

Properties

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

5,10-dihydroxy-1,1,2-trimethyl-2H-furo[2,3-c]xanthen-6-one

InChI

InChI=1S/C18H16O5/c1-8-18(2,3)14-12(22-8)7-11(20)13-15(21)9-5-4-6-10(19)16(9)23-17(13)14/h4-8,19-20H,1-3H3

InChI Key

SPSZQWKBQUMDPB-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(O1)C=C(C3=C2OC4=C(C3=O)C=CC=C4O)O)(C)C

Origin of Product

United States

Chemical Reactions Analysis

General Reaction Optimization Strategies

Chemical reaction optimization often involves Design of Experiments (DoE) techniques, such as face-centered central composite (CCF) designs, to identify critical factors influencing reaction outcomes . For example:

  • Residence time : Flow reactions may require precise control (e.g., 0.5–3.5 min) .

  • Temperature : Adjustments (e.g., 30–70 °C) can modulate reaction selectivity and yield .

  • Reagent equivalents : Stoichiometric ratios (e.g., pyrrolidine equivalents in 2–10 range) are critical for product formation .

Table 1: Hypothetical DoE parameters for Pancixanthone B synthesis

FactorRangeUnits
Temperature30–70°C
Residence time0.5–3.5min
Pyrrolidine equivalents2–10eq

Synthetic Pathways

This compound, a polycyclic xanthone derivative, may involve multi-step syntheses akin to phorboxazole B , which employs:

  • Catalytic asymmetric aldol reactions to establish stereochemistry.

  • Macrolactone and oxazole formation through cyclodehydration.

  • Fragment coupling via disconnections (e.g., C38-C39 bond cleavage) .

Table 2: Key steps in phorboxazole B synthesis

StepReaction TypeKey Reagents/Conditions
Fragment couplingAldol disconnectionSn(II) catalyst, NaBH4
Macrolactone formationCyclodehydrationAmide bond formation
Oxazole assemblyOxazole assemblageOxazole aldehyde fragments

Mechanochemical Activation

Recent advancements in mechanochemical reactions using focused ultrasound (FUS) and gas vesicles (GVs) could enhance this compound’s synthesis or drug delivery . Key findings:

  • FUS parameters : 330 kHz frequency, 1.47 MPa peak negative pressure, and 3.6 W/cm² intensity ensure biocompatibility .

  • Mechanophores : Masked 2-furylcarbinol derivatives release payloads (e.g., camptothecin) under mechanical stress .

Table 3: Mechanochemical parameters for drug delivery

ParameterValueUnits
Frequency330kHz
Pressure1.47MPa
Acoustic intensity3.6W/cm²

Future Research Directions

To advance this compound studies:

  • Kinetic analysis : Measure reaction rates using second-order kinetics (e.g., nucleophilic substitution) .

  • Stereoselectivity : Apply catalytic asymmetric methods (e.g., Sn(II) catalysts) .

  • Bioimaging : Explore FUS-triggered release of this compound derivatives using GV-mediated systems .

Comparison with Similar Compounds

Comparison with Similar Xanthones

The biological activity and structural nuances of Pancixanthone B can be contextualized by comparing it with analogous xanthones, as detailed below:

Structural and Functional Group Analysis

Xanthones are distinguished by their substituent patterns, which critically influence their bioactivity. Key structural features include:

  • Hydroxyl groups : Enhance solubility and hydrogen-bonding interactions.
  • Methoxy groups : Modulate lipophilicity and metabolic stability.
  • Prenyl or dimethylallyl groups : Contribute to membrane permeability and cytotoxic activity.

Table 1: Structural and Bioactivity Comparison of this compound with Analogous Xanthones

Compound Structural Features Source Plant Bioactivity Reference
This compound Likely xanthone core with hydroxyl and/or prenyl groups (exact positions undefined) Garcinia vieillardii, Calophyllum tacamahaca Leishmanicidal (active against Leishmania promastigotes and amastigotes)
Pancixanthone A 1,3,5-Trihydroxy-2-(1,1-dimethylallyl)xanthone Calophyllum inophyllum Cytotoxicity inactive (IC₅₀ >100 µM against cancer cell lines)
Schomburgone B Methoxy substitution at C-3, 1,1-dimethylallyl at C-4 Garcinia schomburgkiana Cytotoxicity inactive (IC₅₀ >100 µM)
1,6-Dihydroxyxanthone Two hydroxyl groups at C-1 and C-6 Garcinia vieillardii Leishmanicidal (synergistic activity with this compound)
Gerontoxanthone B Undefined substituents (likely hydroxyl/methoxy groups) Calophyllum inophyllum Not explicitly reported
Jacareubin Pyran-fused xanthone with hydroxyl and methoxy groups Calophyllum inophyllum Antitumor and anti-inflammatory activities
Bioactivity Insights
  • Cytotoxicity : Pancixanthone A and Schomburgone B exhibit negligible cytotoxicity (IC₅₀ >100 µM), attributed to their lack of ortho-hydroxy groups at C-5/C-6, which are critical for intercalation into DNA or enzyme inhibition . In contrast, xanthones like 6-(4-hydroxy-3-methylbutyl)-1,5-dihydroxyxanthone (IC₅₀ = 1.45–9.46 µM) show potent cytotoxicity due to their hydroxyl and prenyl substituents .
  • Leishmanicidal Activity: this compound and 1,6-dihydroxyxanthone demonstrate notable activity against Leishmania parasites. The dimethylallyl group in this compound may enhance membrane penetration, while hydroxyl groups facilitate redox-mediated antiparasitic effects .
Source-Specific Distribution

This compound is predominantly isolated from Garcinia and Calophyllum species, which are rich in bioactive xanthones. For example:

  • Calophyllum inophyllum yields Pancixanthone A and Gerontoxanthone B .
  • Garcinia schomburgkiana produces Schomburgone B, emphasizing the genus’s chemical diversity .

Q & A

Q. What are the key spectroscopic techniques for identifying Pancixanthone B, and how are they applied?

this compound’s structural elucidation relies on integrating multiple spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, with 2D experiments (COSY, HSQC, HMBC) resolving connectivity .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns, often via High-Resolution MS (HR-MS) for exact mass confirmation .
  • X-ray Crystallography : Resolves absolute configuration when single crystals are obtainable .

Q. Table 1: Comparison of Spectroscopic Techniques

TechniqueResolutionSample RequirementKey Output
1H NMR~0.5 ppm1–10 mg (pure)Proton environment, coupling
13C NMR~1 ppm5–20 mg (pure)Carbon backbone
HR-MS<5 ppm errorµg-levelMolecular formula
X-rayAtomicSingle crystal3D structure

Q. What methods are used to synthesize this compound in laboratory settings?

Synthesis typically involves:

  • Natural Product Extraction : From plant sources (e.g., Garcinia species) using solvent partitioning and chromatographic purification (e.g., HPLC) .
  • Total Synthesis : Multi-step routes employing Claisen condensation or Friedel-Crafts acylation, with yields optimized via catalyst screening (e.g., Lewis acids) .

Q. Table 2: Synthetic Routes and Yields

MethodKey StepsYield (%)Purity (HPLC)
Extraction (Ethanol)Maceration, silica gel column0.8≥95%
Total Synthesis (Route A)Claisen → Cyclization → Oxidation12≥90%

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies include:

  • Functional Group Modification : Introducing electron-withdrawing groups (e.g., -NO2) at C-4 to enhance cytotoxicity .
  • Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinity with target proteins (e.g., topoisomerase II) .
  • In Vitro Validation : Dose-response assays (IC50 determination) across cancer cell lines (e.g., MCF-7, HepG2) .

Q. Table 3: SAR Modifications and Activity

DerivativeModification SiteIC50 (μM, MCF-7)Target Affinity (ΔG, kcal/mol)
ParentNone25.3-7.2
D1C-4 (-NO2)8.7-9.1

Q. How can researchers address contradictory data regarding this compound’s bioactivity across studies?

Contradictions arise from variability in:

  • Experimental Design : Differences in cell line passage numbers, solvent controls (DMSO vs. ethanol), or incubation times .
  • Data Normalization : Use of internal controls (e.g., β-actin in Western blots) to standardize protein expression levels .
  • Meta-Analysis : Pooling data from ≥5 independent studies to calculate weighted effect sizes (e.g., using RevMan software) .

Q. Methodological Checklist :

Replicate experiments under standardized conditions (temperature, humidity).

Validate assay reproducibility via inter-lab collaboration .

Apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .

Q. What in vivo experimental models are appropriate for evaluating this compound’s therapeutic potential?

  • Murine Models :
    • Xenograft Tumors : BALB/c nude mice implanted with human cancer cells (e.g., A549) for antitumor efficacy .
    • Pharmacokinetics : Plasma concentration-time curves to assess bioavailability .
  • Ethical Compliance : Adhere to ARRIVE guidelines for humane endpoints and sample size justification .

Q. Table 4: In Vivo Model Parameters

ModelEndpointDose (mg/kg)Observation Period
XenograftTumor volume reduction50 (daily)28 days
ToxicityALT/AST levels10014 days

Q. How can researchers validate the purity and stability of this compound in experimental setups?

  • Purity Assessment : HPLC-DAD (≥95% purity threshold) with C18 columns and acetonitrile/water gradients .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to monitor decomposition via LC-MS .

Methodological Resources

  • Experimental Reproducibility : Follow Beilstein Journal’s guidelines for detailed method reporting .
  • Data Contradiction Analysis : Apply Coursera’s qualitative research framework for iterative data reinterpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pancixanthone B
Reactant of Route 2
Pancixanthone B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.